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Compound of Interest

4-Fluoro-5-methoxy-2-nitrobenzoic
Compound Name: d
aci

Cat. No.: B1443468

Abstract

4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No: 864293-50-5[1]) is a substituted aromatic
carboxylic acid with potential applications as a key intermediate in the synthesis of complex
organic molecules, including pharmaceuticals and agrochemicals.[2] Its utility in multi-step
synthetic pathways is critically dependent on its physicochemical properties, namely its
solubility in various solvent systems and its stability under diverse processing and storage
conditions. This guide provides a comprehensive framework for characterizing the solubility
and stability of this molecule. It combines theoretical principles with field-proven experimental
protocols, enabling researchers to generate the robust data required for process development,
formulation, and regulatory compliance. The methodologies described herein are grounded in
international guidelines and are designed to establish a thorough understanding of the
molecule’s intrinsic properties.

Physicochemical Characterization

A foundational understanding of a molecule's properties begins with its basic physicochemical
data. This information provides the initial context for predicting its behavior.

Table 1. Physicochemical Properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
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Property Value Source
CAS Number 864293-50-5 [1]
Molecular Formula CsHeFNOs [1]
Molecular Weight 215.14 g/mol [11[2]
Physical Form White to Pale-yellow Solid

IUPAC Name 4-fluoro-5-methoxy-2-

nitrobenzoic acid

| INChl Key | MGLFJUZFMICSSW-UHFFFAOYSA-N |[1] |

Solubility Profile: A Predictive and Experimental
Approach

Solubility is a critical parameter influencing everything from reaction kinetics in synthesis to
bioavailability in drug products.[3] The solubility of 4-Fluoro-5-methoxy-2-nitrobenzoic acid is
governed by the interplay of its functional groups.

Theoretical Considerations: The Impact of Molecular
Structure

The molecule's structure contains several functional groups that dictate its solubility
characteristics:

e Carboxylic Acid Group (-COOH): This polar, acidic group can act as a hydrogen bond donor
and acceptor. Its most significant contribution is pH-dependent solubility in aqueous media.
In alkaline solutions (pH > pKa), the group deprotonates to form a highly polar carboxylate
salt (COO-), which dramatically increases water solubility.[4] Conversely, in acidic solutions
(pH < pKa), it remains in its less soluble, protonated form.[4][5]

e Aromatic Ring: The benzene ring is non-polar and hydrophobic, which tends to decrease

water solubility.[6]
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» Nitro Group (-NOz2): As a strong electron-withdrawing group, it increases the acidity of the
carboxylic acid (lowering its pKa) and contributes to the molecule's overall polarity.[7]

e Fluorine (-F) and Methoxy (-OCHs) Groups: These substituents modulate the electronic
properties and polarity of the ring, subtly influencing solubility.

Based on these features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
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Solvent Class

Aqueous (Acidic)

Example Solvents

0.1 M HCI (pH ~1)

Predicted Solubility

Low

Rationale

The carboxylic acid
is fully protonated
and non-ionized,
dominated by the
hydrophobic
aromatic ring.[4]

Aqueous (Neutral)

Purified Water (pH ~7)

Low to Moderate

Dependent on the
pKa. If pKa is < 7,
partial ionization will
slightly increase

solubility.

Aqueous (Basic)

0.1 M NaOH (pH ~13)

High

The carboxylic acid is
deprotonated to its
carboxylate salt form,
which is highly polar
and water-soluble.[4]

Polar Aprotic

DMSO, DMF

High

These solvents are
excellent hydrogen
bond acceptors and
can effectively solvate

the entire molecule.

Polar Protic

Methanol, Ethanol

Moderate to High

The molecule can
hydrogen bond with
the solvent, but the
non-polar ring may
limit miscibility
compared to DMSO.

| Non-Polar | Hexane, Toluene | Very Low | The "like dissolves like" principle suggests poor
solubility due to the molecule's high polarity.[6] |
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Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which
measures the concentration of a solute in a saturated solution at equilibrium.[8][9]

Causality in Protocol Design: This method is designed to ensure that the system reaches a true
thermodynamic equilibrium between the undissolved solid and the saturated solution, providing
the most accurate and relevant solubility value for stable formulation development.[10]

Step-by-Step Methodology:

o Preparation: Add an excess amount of solid 4-Fluoro-5-methoxy-2-nitrobenzoic acid to a
series of vials, each containing a precisely known volume of the desired solvent (e.g., pH
buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and

maintained.

» Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath
(e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The extended
agitation ensures the dissolution process reaches equilibrium.

o Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the
excess solid settle. Separate the saturated supernatant from the solid residue via

centrifugation or filtration.

o Critical Insight: Filtration may lead to underestimation of solubility if the compound adsorbs
to the filter material. Centrifugation is often preferred but must be sufficient to pellet all
suspended particles.[10]

e Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a
suitable mobile phase, and analyze the concentration using a validated analytical technique,
such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

» Data Reporting: Express solubility in units of mg/mL or pg/mL.
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Caption: Thermodynamic Solubility Determination Workflow.
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Stability Profile: A Regulatory and Scientific
Necessity

Stability testing provides evidence of how the quality of a substance varies over time under the
influence of environmental factors like temperature, humidity, and light.[11][12] This process is
essential for determining re-test periods, storage conditions, and understanding potential
degradation pathways.[13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[15] They are designed
to intentionally degrade the compound under conditions more severe than accelerated testing

to rapidly identify likely degradation products and establish degradation pathways.[14][16] This
information is crucial for developing and validating a "stability-indicating” analytical method—a
method proven to separate the intact compound from all its potential degradation products.[12]

Causality in Protocol Design: The choice of stressors is not arbitrary; it is designed to mimic the
potential chemical reactions the molecule could undergo. Hydrolysis, oxidation, thermolysis,
and photolysis represent the most common degradation routes for organic molecules.[15]

Step-by-Step Methodology:

e Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-5-methoxy-2-nitrobenzoic
acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known
concentration (e.g., 1 mg/mL).

» Application of Stress Conditions: Aliquot the stock solution into separate reaction vessels for
each stress condition. A parallel sample of the solid-state compound should also be stressed
for thermal and photolytic studies.

o Acid Hydrolysis: Add 0.1 M HCI. Heat at 60-80°C for a set time (e.g., 24 hours).

o Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C)
for a set time. Basic conditions are often more degradative for esters and amides, but
must be evaluated for all compounds.

o Oxidation: Add 3-30% hydrogen peroxide (H202). Keep at room temperature for a set time.
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o Thermal Degradation: Store the solid compound and a solution at an elevated temperature
(e.g., 80-105°C) in the dark. Nitroaromatic compounds can be thermally labile.[17][18]

o Photostability: Expose the solid compound and a solution to a light source conforming to
ICH Q1B guidelines (overall illumination = 1.2 million lux hours, near UV energy = 200 watt
hours/m?2).[19][20] A dark control sample, wrapped in aluminum foil, must be stored
alongside to differentiate between thermal and light-induced degradation.[20]

o Sample Quenching and Analysis: After the exposure period, neutralize acidic and basic
samples. Dilute all samples to a target concentration and analyze them using a validated,
stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a
mass spectrometer (MS) to identify and characterize degradants.

o Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed
control. The goal is to achieve 5-20% degradation. If no degradation is seen, the conditions
should be made more severe. If the compound is completely degraded, the conditions
should be milder.
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Caption: General Workflow for a Forced Degradation Study.

Formal Stability Studies (ICH Guidelines)

Once the intrinsic stability is understood, formal studies are conducted on batches of the
compound in its proposed container closure system to establish a re-test period.[21][22]

Causality in Protocol Design: These studies use internationally harmonized storage conditions
that simulate climatic zones around the world, ensuring the compound'’s quality is maintained
from manufacturing to end-use.[11] Accelerated conditions are used to predict the long-term
stability profile more quickly.[23]
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Table 3: Standard ICH Conditions for Formal Stability Testing of an Active Substance

Study Type Storage Condition Minimum Duration Testing Frequency
Every 3 months for
25°C £ 2°C | 60% :
the first year, every
RH + 5% RH or
Long-term 12 months 6 months for the
30°C + 2°C | 65%
second year, and
RH + 5% RH
annually thereafter.
) 30°C £ 2°C / 65% RH
Intermediate* 6 months 0, 3, 6 months.
+5% RH
40°C £ 2°C/ 75% RH
Accelerated 6 months 0, 3, 6 months.
+5% RH

Intermediate testing is required if a "significant change" occurs during accelerated testing. A
significant change for an active substance is defined as a failure to meet its specification.[11]

Conclusion

A thorough characterization of the solubility and stability of 4-Fluoro-5-methoxy-2-
nitrobenzoic acid is fundamental to its successful application in research and development.
The theoretical predictions outlined in this guide provide a logical starting point, but they must
be confirmed through rigorous experimental work. The shake-flask method offers a definitive
measure of thermodynamic solubility, while a systematic forced degradation study is the most
effective way to understand the molecule's intrinsic stability and potential degradation
pathways. By following these established protocols, researchers can generate the high-quality,
reliable data necessary to de-risk development, optimize manufacturing processes, design
stable formulations, and meet global regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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